6-Bromothiazolo[5,4-b]pyridin-2(1H)-one
Description
Properties
IUPAC Name |
6-bromo-1H-[1,3]thiazolo[5,4-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYEENXOSVVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737606 | |
| Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199538-83-5 | |
| Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its interaction with various biological targets, particularly its role as a phosphoinositide 3-kinase (PI3K) inhibitor and other relevant pharmacological properties.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyridine moiety, which contributes to its diverse biological activities. The presence of bromine enhances its reactivity and potential interactions with biological targets.
PI3K Inhibition
Recent studies have highlighted the compound's significant inhibitory activity against phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. The IC50 value for some derivatives of thiazolo[5,4-b]pyridine has been reported as low as 3.6 nM, indicating potent inhibitory effects on PI3Kα and other isoforms such as PI3Kγ and PI3Kδ . This inhibition can disrupt cancer cell signaling pathways, making it a candidate for anticancer drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazolo[5,4-b]pyridine scaffold significantly influence its biological activity. For instance, the introduction of sulfonamide groups has been shown to enhance PI3K inhibitory potency. A representative compound with a methoxypyridine and morpholinyl substitution exhibited strong activity against PI3Kα .
Other Biological Activities
Beyond PI3K inhibition, this compound derivatives have demonstrated various biological activities:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as colon carcinoma and glioblastoma. For example, compounds with bromo substitutions displayed enhanced antiproliferative effects at sub-micromolar concentrations (IC50 values ranging from 0.4 to 3.2 μM) .
- Antibacterial Properties : Certain derivatives also exhibit antibacterial activity against strains like E. coli, although this is generally less pronounced compared to their anticancer effects .
Case Studies
- In Vitro Antiproliferative Activity : A study evaluated several thiazolo[5,4-b]pyridine derivatives against various human cancer cell lines (LN-229 for glioblastoma and HCT-116 for colorectal carcinoma). Compounds demonstrated selective cytotoxicity with IC50 values indicating significant potential for therapeutic application in oncology .
- Enzymatic Assays : Detailed enzymatic assays confirmed the inhibition of PI3K by specific thiazolo derivatives. The binding interactions were further elucidated through molecular docking studies, revealing key hydrogen bonds between the compound and the kinase domain of PI3K .
Data Summary
| Activity | IC50 Value (nM) | Target | Notes |
|---|---|---|---|
| PI3Kα Inhibition | 3.6 | Phosphoinositide 3-Kinase | Potent inhibitor; structure-dependent |
| Antitumor (Colon Carcinoma) | 0.4 - 0.7 | Various Cancer Cell Lines | Enhanced activity with bromo substitutions |
| Antibacterial | MIC 32 μM | E. coli | Moderate activity; less prominent than anticancer effects |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives, including 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one, as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.
- Case Study: PI3K Inhibition
- A series of novel derivatives were synthesized and tested for their inhibitory activity against various isoforms of PI3K. One compound demonstrated an IC50 value of 3.4 nM against PI3Kα, indicating its strong potential as an anticancer agent .
- Table 1: Inhibitory Potency of Thiazolo[5,4-b]pyridine Derivatives
Compound ID Target Isoform IC50 (nM) Compound A PI3Kα 3.4 Compound B PI3Kγ 1.8 Compound C PI3Kδ 2.5
This data suggests that modifications on the thiazolo[5,4-b]pyridine scaffold can lead to significant enhancements in anticancer activity.
Antibacterial Properties
This compound has also been explored for its antibacterial properties. Research indicates that compounds within this class can exhibit effective antimicrobial activity against various bacterial strains.
- Case Study: Antibacterial Activity
GPR119 Agonists for Metabolic Disorders
Another promising application of thiazolo[5,4-b]pyridine derivatives is their role as GPR119 agonists. GPR119 is a receptor implicated in glucose metabolism and insulin secretion.
- Case Study: Metabolic Disorders
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets.
Comparison with Similar Compounds
Structural and Electronic Features
The following table highlights structural differences and similarities between 6-bromothiazolo[5,4-b]pyridin-2(1H)-one and related heterocycles:
Key Observations :
- Heteroatom Influence : Thiazole (S) and oxazole (O) analogs differ in electronic properties, affecting solubility and reactivity. Sulfur in thiazolo derivatives improves metabolic stability compared to oxazolo counterparts .
- Bromine Positioning: Bromine at C6 (thiazolo/imidazo) vs. C5 (pyridinone/pyrrolo) alters steric hindrance and regioselectivity in cross-coupling reactions .
- Biological Relevance : Imidazo and thiazolo hybrids exhibit anticancer activity due to enhanced interactions with target proteins , while pyridin-2(1H)-ones are explored for antiviral and anti-allodynic effects .
Activity Trends :
- Thiazolo vs. Imidazo : Thiazolo derivatives may offer better blood-brain barrier penetration due to sulfur’s lipophilicity, whereas imidazo analogs excel in DNA-binding applications .
- Bromine’s Role: Bromine enhances binding affinity in antiviral pyridinones (e.g., HIV-1 inhibitors) by forming halogen bonds with target enzymes .
Preparation Methods
One-Step Synthesis from Chloronitropyridines and Thioamides
A seminal method involves a one-step reaction between appropriately substituted chloronitropyridines and thioamides or thioureas to directly form thiazolo[5,4-b]pyridine derivatives, including brominated variants.
- Reaction Conditions: The chloronitropyridine is reacted with a thioamide or thiourea under conditions that promote nucleophilic substitution and intramolecular cyclization.
- Outcome: This method yields various 6-substituted thiazolo[5,4-b]pyridines, including those bearing nitro groups that can be further modified.
- Advantages: The one-step approach is efficient, reducing the number of purification steps and overall reaction time.
This approach was demonstrated to be effective for synthesizing a broad range of derivatives, though specific details on bromination at the 6-position are less emphasized in this source.
Multi-Step Synthesis Involving Substitution, Reduction, Cyclization, and Bromination
A more detailed and controlled synthesis of 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one involves several steps starting from 2,4-dichloro-3-nitropyridine:
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Selective substitution of 4-chloro with morpholine | Morpholine, triethylamine | 4-morpholinyl pyridine derivative | Smooth substitution |
| 2 | Thiocyanate substitution at 2-position | Potassium thiocyanate (KSCN), acetic acid, 80 °C | 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine | Efficient formation |
| 3 | Nitro group reduction and intramolecular cyclization | Iron powder, acetic acid, 60 °C | Amino-thiazolo[5,4-b]pyridine derivative | Moderate yield (~55%) |
| 4 | Bromination at 6-position | Copper bromide, room temperature | This compound derivative | Effective bromination (~40% yield) |
- Key Notes: The nitro reduction and cyclization occur in one pot, simplifying the process. Bromination is mediated by copper bromide and is selective for the 6-position on the thiazolo ring.
- Further Functionalization: The brominated product can undergo Suzuki coupling to introduce various aryl groups, expanding structural diversity.
This synthetic route is well-documented and allows for precise control over substitution patterns and yields.
Alternative Oxidative and Cycloaddition Approaches
Although less directly related to this compound, related thiazolo-2-pyridone derivatives have been synthesized using oxidative methods and cycloaddition reactions:
- Oxidation of 2-pyridones followed by cycloaddition with arynes can yield complex fused heterocycles.
- Bromination of these intermediates can be achieved under controlled conditions.
- These methods provide routes to structurally diverse thiazolo-fused pyridones, which may be adapted for brominated analogues.
These approaches highlight the versatility of the thiazolo[5,4-b]pyridine scaffold in synthetic organic chemistry.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|---|
| One-step cyclization | Chloronitropyridine + Thioamide/Thiourea | Base, heat | Nucleophilic substitution + cyclization | Moderate to good | Efficient, fewer steps |
| Multi-step substitution/reduction/cyclization/bromination | 2,4-Dichloro-3-nitropyridine | Morpholine, KSCN, Fe powder, CuBr | Substitution, reduction, cyclization, bromination | 40-55% per step | Controlled, allows further functionalization |
| Oxidative cycloaddition | 2-Pyridones + Arynes | NaH, BrCCl3, KF, 18-Crown-6 | Oxidation, [4+2] cycloaddition | Moderate | For complex derivatives, adaptable |
Research Findings and Practical Considerations
- Selectivity: Bromination at the 6-position is efficiently achieved using copper bromide, avoiding over-bromination or substitution at other positions.
- Yields: Moderate yields are typical for the bromination step (~40%), while earlier steps such as substitution and cyclization can reach up to 55%.
- Scalability: The multi-step route is amenable to scale-up due to relatively mild conditions and straightforward purification.
- Functional Group Tolerance: The synthetic routes tolerate various substituents, allowing for the preparation of diverse analogues.
- Applications: The brominated compound serves as a valuable intermediate for further cross-coupling reactions, facilitating the synthesis of novel derivatives with potential biological activity.
Q & A
Q. What are the recommended synthetic routes for 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves bromination of a thiazolo[5,4-b]pyridine precursor. A common approach includes:
- Step 1: Formation of the thiazolo-pyridine core via cyclization of 2-aminopyridine derivatives with thiourea or thioamide reagents under acidic conditions.
- Step 2: Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or acetonitrile .
- Key variables: Temperature (60–80°C), stoichiometry of brominating agents, and reaction time (12–24 hours) significantly impact yield (reported 50–70%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How does the bromine substituent in this compound influence its reactivity compared to non-brominated analogs?
The bromine atom enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions. Comparative studies with chlorine or iodine analogs reveal:
| Substituent | Reactivity in Suzuki Coupling | Leaving Group Ability | Electronic Effects |
|---|---|---|---|
| Br | Moderate | High | Strong σ-withdrawing |
| Cl | Low | Low | Moderate σ-withdrawing |
| I | High | Very High | Weak σ-withdrawing |
| Bromine balances reactivity and stability, making it ideal for medicinal chemistry applications . |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regioselective bromination (e.g., absence of peaks for non-brominated positions).
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 231.07 for CHBrNOS).
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic P2/n space group with a = 5.1144 Å, b = 17.8029 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies often arise from variations in:
- Purity: Use HPLC (>95% purity) and elemental analysis to confirm batch consistency.
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Structural Confirmation: Re-analyze disputed batches via X-ray diffraction to rule out polymorphic or tautomeric forms .
Q. What methodologies are employed to assess the inhibitory potential of this compound against specific biological targets?
- Biochemical Assays: Measure IC values using fluorescence polarization (FP) or surface plasmon resonance (SPR) for target binding (e.g., eIF4A3 inhibition at IC = 0.10–0.75 μM) .
- Cellular Potency: Utilize luciferase-based reporter assays (e.g., NMD inhibition in cancer cells).
- Selectivity Profiling: Screen against related enzymes (e.g., eIF4A1, eIF4A2) to confirm isoform specificity .
Q. How can researchers optimize the metabolic stability of this compound derivatives without compromising bioactivity?
- Strategy 1: Introduce less polar substituents (e.g., trifluoromethyl) to reduce total polar surface area (tPSA) and P-gp efflux (e.g., tPSA reduction from 99.3 Å to 75.5 Å improves bioavailability) .
- Strategy 2: N-methylation of the pyridinone moiety decreases acidity, enhancing solubility and metabolic stability (e.g., compound 1o vs. 1a ) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the enzyme inhibition potency of this compound derivatives?
- Case Study: Discrepancies in eIF4A3 inhibition (IC = 0.10 μM vs. 0.75 μM) may stem from:
Comparative Analysis
Q. How does this compound compare to structurally similar compounds in terms of biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
